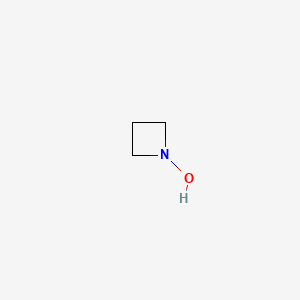

Azetidinol

Description

Historical Trajectories and Chemical Significance of Four-Membered Nitrogen Heterocycles

The study of four-membered nitrogen heterocycles has evolved significantly since the early days of organic chemistry. While five- and six-membered heterocycles historically received more attention, the unique properties and biological relevance of strained rings like azetidines and azetidinones have driven considerable research interest. ijmrsetm.comwikipedia.org

The history of azetidinone chemistry is closely linked to the development of β-lactam antibiotics. The azetidinone ring, also known as a β-lactam, is a four-membered cyclic amide. globalresearchonline.netijrpr.com The first synthetic β-lactam was prepared in 1907 by Hermann Staudinger through a [2+2] cycloaddition reaction between an imine and a ketene (B1206846), a reaction now known as the Staudinger reaction. ijrpr.comchemijournal.com However, the profound importance of β-lactams was not fully recognized until the discovery of penicillin by Alexander Fleming in 1929. rsc.orgglobalresearchonline.netchemijournal.com Penicillin, containing a fused azetidinone ring system, revolutionized the treatment of bacterial infections by inhibiting bacterial cell wall synthesis. globalresearchonline.netnih.gov This discovery spurred extensive research into the synthesis and modification of azetidinones, leading to the development of numerous other β-lactam antibiotics like cephalosporins, monobactams, and carbapenems. rsc.orgnih.gov The chemistry of azetidinones has since evolved beyond antibiotics, with the ring system serving as a versatile building block in organic synthesis due to its inherent strain and reactivity. ijrpr.comijcrt.org

Azetidine (B1206935) is a saturated heterocyclic organic compound consisting of a four-membered ring containing three carbon atoms and one nitrogen atom. wikipedia.orgfishersci.ie It is the parent structure of the azetidine ring system. Azetidinones are derivatives of azetidine where a carbonyl group is incorporated into the ring. globalresearchonline.net Depending on the position of the carbonyl group, isomers such as azetidin-2-one (B1220530) (β-lactam), azetidin-3-one, and azetidin-4-one are theoretically possible, with azetidin-2-one being the most prevalent due to its significance in β-lactam chemistry. globalresearchonline.net

The nomenclature of azetidine ring systems follows standard IUPAC guidelines for heterocyclic compounds. The nitrogen atom is typically assigned position 1. Substituents on the ring are numbered accordingly. For example, Azetidinol is a derivative of azetidine with a hydroxyl group (-OH) attached to one of the carbon atoms in the ring. Substituted azetidinols, such as 1-Benzhydryl-3-azetidinol or 1-Benzyl-3-azetidinol, are named based on the substituents attached to the nitrogen atom (position 1) and the carbon bearing the hydroxyl group. ottokemi.comfishersci.ca

Structurally, the four-membered azetidine ring is strained, with a ring strain energy comparable to that of cyclobutane (B1203170) and aziridine, but significantly higher than that of less strained rings like pyrrolidine (B122466) and piperidine (B6355638). researchgate.netegyankosh.ac.inrsc.org This strain contributes significantly to the reactivity of azetidines and their derivatives, making them valuable intermediates in chemical transformations. researchgate.netegyankosh.ac.in

Contemporary Relevance in Advanced Organic Synthesis and Materials Science

Azetidine and its derivatives, including azetidinols, hold significant contemporary relevance in advanced organic synthesis and materials science. Their strained four-membered ring provides a unique structural motif that can influence molecular properties and reactivity.

In organic synthesis, azetidines serve as versatile building blocks for the construction of more complex molecules. solubilityofthings.comthe-innovation.orgnih.gov The ring strain can be exploited to drive ring-opening reactions, allowing for the introduction of nitrogen and other functional groups into various molecular scaffolds. researchgate.netegyankosh.ac.in Recent advances in synthetic methodologies have focused on developing efficient and stereoselective routes to access substituted azetidines, including photo-induced catalysis and intramolecular cyclizations. rsc.orgthe-innovation.orgnih.govfrontiersin.org Azetidine derivatives are also employed as synthons in the preparation of biologically active compounds and as chiral templates. researchgate.netrsc.org

In medicinal chemistry, the azetidine ring is recognized as a privileged structure, appearing in a variety of pharmaceuticals. researchgate.netnih.govnih.gov The incorporation of the azetidine core can influence pharmacokinetic properties and metabolic stability, making it a valuable feature in drug design. nih.gov this compound derivatives, with the added hydroxyl functionality, offer further opportunities for chemical modification and interaction with biological targets. For example, 1-Benzhydryl-3-azetidinol has been utilized in the identification of CYP 3A4 inhibitors. ottokemi.com

Structure

3D Structure

Properties

Molecular Formula |

C3H7NO |

|---|---|

Molecular Weight |

73.09 g/mol |

IUPAC Name |

1-hydroxyazetidine |

InChI |

InChI=1S/C3H7NO/c5-4-2-1-3-4/h5H,1-3H2 |

InChI Key |

ZQQSYPZAPHRXRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Azetidinol and Derivatives

Foundational Synthetic Approaches to Azetidinone Core Structures

The foundational methods for constructing the azetidinone ring have been refined over decades, providing reliable pathways to a wide array of substituted β-lactams.

First discovered by Hermann Staudinger in 1907, the formal [2+2] cycloaddition of a ketene (B1206846) and an imine remains one of the most general and widely utilized methods for the synthesis of β-lactams. mdpi.comacs.orgacs.orgwikipedia.org This reaction is of significant historical and practical importance, as it was instrumental in the first synthetic preparations of penicillin derivatives. wikipedia.org The versatility of the Staudinger synthesis allows for the preparation of a diverse range of substituted 2-azetidinones by varying the ketene and imine components. mdpi.com

Most substituted ketenes are highly reactive and prone to polymerization, necessitating their generation in situ for immediate reaction with the imine. organic-chemistry.org A prevalent and practical method involves the dehydrohalogenation of acyl chlorides using a tertiary amine, such as triethylamine (B128534) (NEt₃), in the presence of the imine substrate. mdpi.comderpharmachemica.com This approach allows the transiently formed ketene to be trapped efficiently in the cycloaddition reaction, forming the desired azetidinone ring. mdpi.com This protocol is frequently employed for synthesizing monocyclic β-lactams that serve as precursors to more complex molecules. mdpi.com For example, 3-unsubstituted β-lactams can be prepared in good yields from acetyl chloride and various imines at low temperatures using triethylamine as the base. mdpi.com

Despite being formally represented as a [2+2] cycloaddition, extensive experimental and computational studies have shown that the Staudinger reaction proceeds through a stepwise mechanism rather than a concerted pericyclic pathway. acs.orgacs.orgrsc.org

The currently accepted mechanism involves two key steps:

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the nitrogen atom of the imine onto the central sp-hybridized carbonyl carbon of the ketene. acs.orgwikipedia.orgrsc.org

Zwitterion Formation and Ring Closure: This initial attack forms a zwitterionic intermediate. acs.orgorganic-chemistry.orgrsc.org The subsequent step is the ring closure of this intermediate to yield the final β-lactam product. This cyclization is understood to be a conrotatory, four-electron electrocyclization process. acs.orgacs.org

The stereochemical outcome of the reaction (i.e., the formation of cis or trans isomers) is determined during this second step and is influenced by the competition between direct ring closure and rotation around the C-N bond within the zwitterionic intermediate. organic-chemistry.org Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. acs.org Furthermore, the electronic properties of the substituents on both the ketene and the imine play a crucial role in the rate of ring closure and thus the final stereoselectivity. organic-chemistry.org

| Ketene Substituent Effect | Imine Substituent Effect | Favored Stereoisomer |

| Electron-Donating | Electron-Withdrawing | cis-β-lactam |

| Electron-Withdrawing | Electron-Donating | trans-β-lactam |

This table summarizes the influence of substituent electronic effects on the stereochemical outcome of the Staudinger cycloaddition, based on the rate of zwitterionic intermediate ring closure. organic-chemistry.org

An alternative strategy to cycloaddition for forming the azetidinone ring is through the intramolecular cyclization of acyclic precursors. researchgate.net This approach typically involves the formation of a bond between the nitrogen and the β-carbon of a suitable linear substrate. The most common precursors for these reactions are β-amino acids and their derivatives. researchgate.netscispace.com

Various methods have been developed to facilitate this ring-closing reaction. For instance, the Mitsunobu reaction can be employed for the intramolecular cyclization of β-hydroxyalkanamides to form the corresponding β-lactam. scispace.com Other pathways include the cyclization of haloacetamidoacetates and radical cyclizations of specific substrates like N-vinyl β-oxoalkanamides. researchgate.net These methods provide a complementary approach to cycloadditions, particularly for substrates that may not be suitable for ketene-imine reactions.

While the Staudinger reaction is dominant, other cycloaddition strategies have been developed to access the azetidinone core. One notable example is the rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines, which provides a pathway to β-lactams. rsc.org

More recently, photochemical methods have been explored. The Zimmerman–O'Connell–Griffin (ZOG) rearrangement offers a way to generate ketenes in situ from dibenzoyl ethylene (B1197577) scaffolds using visible light. nih.gov This method avoids the use of stoichiometric base required in traditional acyl chloride dehydrohalogenation, thereby expanding the scope of compatible functional groups and reaction conditions for the subsequent [2+2] cycloaddition with imines. nih.gov

Staudinger Cycloaddition Reactions

Stereoselective and Asymmetric Synthesis of Azetidinol and Azetidinone Derivatives

Control of stereochemistry is paramount in the synthesis of biologically active molecules, and the construction of the azetidinone ring is no exception. The Staudinger cycloaddition can generate up to two new stereocenters, making stereocontrol a central challenge. acs.org Significant research has focused on developing both diastereoselective (controlling relative stereochemistry, e.g., cis vs. trans) and enantioselective (controlling absolute stereochemistry) variants.

Diastereoselectivity is often controlled by reaction conditions. For instance, the synthesis of certain 3-phenoxy-azetidinones at low temperatures (e.g., -82 °C) can proceed with complete cis-selectivity. mdpi.com Conversely, conducting cycloadditions at higher temperatures, such as reflux, often favors the formation of the thermodynamically more stable trans-β-lactams. mdpi.comrsc.org

For enantioselective synthesis, the development of catalytic asymmetric methods has been a major advance. A key strategy involves reversing the traditional reactivity roles of the ketene and imine in a process known as umpolung. nih.gov In a catalytic modification of the Staudinger reaction, a chiral nucleophilic catalyst (such as a cinchona alkaloid or a chiral N-heterocyclic carbene) activates the ketene, making it nucleophilic. organic-chemistry.orgnih.gov This nucleophilic ketene equivalent then attacks the now-electrophilic imine. This reversal of polarity allows the chiral catalyst to control the facial selectivity of the attack, leading to the formation of optically enriched β-lactams. organic-chemistry.orgnih.gov

The following table presents selected examples of stereoselective synthetic methods for azetidinone derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product Stereochemistry | Reference |

| Staudinger Cycloaddition | Phenoxyacetyl chloride + N-Boc imine | Triethylamine, -82 °C | Complete cis-selectivity | mdpi.com |

| Staudinger Cycloaddition | 2-Acetoxyacetyl chloride + Imines | Triethylamine, 100 °C | trans-stereochemistry retained | mdpi.com |

| Staudinger Cycloaddition | Acyl chloride + Imine | Chiral N-Heterocyclic Carbene | Highly Enantioselective (N-Boc β-lactams) | organic-chemistry.org |

| Staudinger Cycloaddition | Acid chloride + Imine | Chiral amine (e.g., cinchona alkaloid) | Enantioselective induction | organic-chemistry.orgnih.gov |

| Intramolecular Cyclization | Chiral N-propargylsulfonamides | Gold catalyst, N-oxide | Chiral azetidin-3-ones | nih.gov |

Diastereoselective Protocols for β-Lactam Formation

The formation of the β-lactam (azetidin-2-one) ring is a common and crucial step in the synthesis of many azetidine (B1206935) derivatives, including precursors to azetidinols. Diastereoselectivity in this process is paramount for establishing the desired stereochemistry of the final product. One of the most prevalent methods for β-lactam synthesis is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine. rsc.org The diastereoselectivity of this reaction can be influenced by various factors, including the choice of reactants, catalysts, and reaction conditions. nih.gov

For instance, a diastereoselective ketene-imine cycloaddition has been utilized to produce aldehyde-functionalized β-lactams with exclusively cis geometry. rsc.org In another approach, a three-component reaction of N-hydroxyanilines, diazo compounds, and cyclobutenones has been developed to synthesize densely functionalized β-lactams with excellent diastereoselectivity. rsc.org This method proceeds through the in situ formation of an imine and a ketene, followed by a [2+2] cycloaddition. rsc.org

The use of chiral auxiliaries attached to the imine or ketene is a well-established strategy to induce diastereoselectivity. For example, chiral imines derived from D-(+)-glucose have been shown to react with ketenes to form cis-β-lactams with very high diastereoselectivity. nih.gov The stereochemistry at the C-3 and C-4 positions of the β-lactam ring is directed by the absolute configuration of the sugar moiety. nih.gov

Recent advancements have also explored the use of metal catalysts to achieve high diastereoselectivity. A rhodium-catalyzed intramolecular C-H insertion of α-diazoacetamides has been shown to afford cis-β-lactams in excellent yields. nih.gov Furthermore, a palladium-catalyzed carbonylative formal cycloaddition of alkylarenes and aldimines can produce trans-β-lactams. rsc.org

Table 1: Examples of Diastereoselective β-Lactam Formation

| Reaction Type | Key Reagents/Catalysts | Diastereoselectivity | Reference |

| Ketene-Imine Cycloaddition | 2-(4-formylphenoxy)acetic acid, imine, NEt3, p-toluenesulfonyl chloride | cis | rsc.org |

| Three-Component Reaction | N-hydroxyanilines, diazo compounds, cyclobutenones, Rhodium catalyst | Excellent | rsc.org |

| Chiral Auxiliary Approach | Chiral imines from D-(+)-glucose, ketenes | High (cis) | nih.gov |

| Rh-Catalyzed C-H Insertion | α-diazoacetamides, Rh2(S-PTPA)4 | Excellent (cis) | nih.gov |

| Pd-Catalyzed Carbonylative Cycloaddition | Alkylarenes, aldimines, Palladium catalyst | trans | rsc.org |

Enantioselective Transformations and Chiral Pool Approaches

The synthesis of enantiomerically pure azetidinols and their derivatives is often achieved through enantioselective transformations or by utilizing the chiral pool. Enantioselective synthesis aims to create a specific enantiomer of a chiral molecule, while the chiral pool approach uses readily available enantiopure starting materials from nature.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of β-lactams. Chiral N-heterocyclic carbenes (NHCs) derived from (S)-pyroglutamic acid have been shown to catalyze the reaction of arylketenes with N-Boc-arylaldimines to produce β-lactams in good yields and with excellent enantioselectivity. nih.gov Similarly, planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) can act as efficient catalysts for enantioselective Staudinger reactions. nih.gov

Metal-catalyzed reactions also play a significant role in enantioselective azetidinone synthesis. Copper-catalyzed enantioconvergent radical C(sp³)–C(sp²) cross-coupling has been employed to synthesize α-quaternary β-lactams with excellent enantioselectivities. rsc.org A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones with high enantiomeric excess. nih.gov

The chiral pool approach leverages the stereochemistry of natural products. For example, chiral imines derived from D-glyceraldehyde acetonide, which can be obtained from D-mannitol, undergo [2+2] cycloaddition with various ketenes to yield cis-β-lactams exclusively. nih.gov Natural amino acids also serve as a convenient and inexpensive chiral pool for the synthesis of chiral azetidin-3-ones, although this can limit the scope of accessible configurations. nih.gov A notable example is the use of L-glutamic acid as a chiral starting material to prepare a β-lactam, which then undergoes a Dieckmann cyclization. rsc.org

Table 2: Enantioselective and Chiral Pool Strategies

| Method | Catalyst/Starting Material | Product Type | Enantioselectivity | Reference |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | β-Lactam | Excellent | nih.gov |

| Organocatalysis | Planar-chiral 4-(pyrrolidino)pyridine (PPY) | β-Lactam | Good | nih.gov |

| Metal Catalysis | Copper(I) bromide | α-quaternary β-Lactam | Excellent | rsc.org |

| Metal Catalysis | Gold catalyst | Azetidin-3-one | >98% e.e. | nih.gov |

| Chiral Pool | D-glyceraldehyde acetonide | cis-β-Lactam | Exclusive | nih.gov |

| Chiral Pool | L-glutamic acid | Bicyclic azetidine | Chiral | rsc.org |

Control of Relative Stereochemistry (cis/trans configurations)

The relative stereochemistry of substituents on the azetidine ring, particularly the cis/trans relationship between substituents at the C-3 and C-4 positions of an azetidinone, is a critical aspect of synthesis. This stereochemical outcome is often determined during the key ring-forming reaction. The coupling constant between the 3-H and 4-H protons in the ¹H NMR spectrum is a common method for determining the cis or trans configuration. mdpi.com

In the Staudinger synthesis, the stereochemical outcome can be influenced by the reaction conditions and the nature of the reactants. For instance, the reaction of isatin-derived imines with 2-(4-chlorophenyl)acetyl chloride in refluxing DMF predominantly yields the unwanted trans-isomer. However, by generating the acyl chloride in situ from 2-(4-chlorophenyl)acetic acid and oxalyl chloride at room temperature, the diastereoselectivity can be reversed to favor the cis-isomer. mdpi.com

The choice of base can also play a crucial role. In the synthesis of 3-benzyl-β-lactams using chiral auxiliaries, carrying out the reaction in xylene at high temperatures with triethylamine resulted in complete trans-diastereoselectivity. mdpi.com In contrast, some reactions, such as those involving prochiral imine chromium complexes, can lead to complete cis-diastereoselection. nih.gov

A dynamic epimerization strategy has been reported for the conversion of cyclic trans-diols to their cis-diol counterparts, which could be a conceptually relevant approach for controlling stereochemistry in hydroxylated azetidines. princeton.edu

Table 3: Factors Influencing cis/trans Stereoselectivity in Azetidinone Synthesis

| Factor | Example | Outcome | Reference |

| Reaction Temperature | Staudinger reaction of isatin-derived imines | Refluxing DMF favors trans; Room temperature favors cis | mdpi.com |

| Base and Solvent | Synthesis of 3-benzyl-β-lactams | Triethylamine in xylene at 140 °C gives complete trans | mdpi.com |

| Metal Complex | Prochiral imine chromium complexes in Staudinger reaction | Complete cis-diastereoselection | nih.gov |

| In Situ Reagent Generation | Acyl chloride generated in situ from carboxylic acid | Reverses diastereoselectivity from trans to cis | mdpi.com |

Advanced Synthetic Transformations and Functionalization

Synthesis of Hydroxylated Azetidine Rings (Azetidinols)

The direct synthesis of hydroxylated azetidine rings, or azetidinols, often involves intramolecular cyclization reactions. A practical and cost-effective synthesis of N-benzyl-3-hydroxyazetidine has been established through an industry-oriented azetidine ring-closure reaction. nih.gov Another powerful method is the intramolecular aminolysis of 3,4-epoxy amines, which can be catalyzed by Lewis acids such as lanthanum triflate (La(OTf)₃). frontiersin.orgnih.gov This reaction provides a route to azetidines with a hydroxyl group at the adjacent carbon to the newly formed C-N bond. frontiersin.orgnih.gov

The reduction of azetidinones is a common strategy to access azetidinols. For example, cis-3-acetoxy-β-lactams can be hydrolyzed under mild conditions to the corresponding alcohols, which can then be further functionalized. scispace.com The removal of a chiral auxiliary from a β-lactam by treatment with zinc and acetic acid can also yield enantiopure 3-hydroxy-2-azetidinones. mdpi.com

Furthermore, polyhydroxylated bicyclic azetidine scaffolds can be synthesized from chiral starting materials like L-glutamic acid, which involves the formation of a β-lactam followed by a cationic Dieckmann cyclization. rsc.org

Derivatization and Functional Group Interconversions on the Azetidinone Scaffold

The azetidinone scaffold is a versatile platform for a wide range of derivatizations and functional group interconversions. These transformations allow for the synthesis of a diverse array of substituted azetidines. The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, which can be a useful synthetic tool. For instance, enantiopure (S)-2-phenyl-N-tosylazetidine can undergo ring-opening with various alcohols in the presence of a copper(II)triflate catalyst to yield γ-amino ethers. rsc.org

The carbonyl group of azetidin-3-ones can be a handle for various transformations. Chiral azetidin-3-ones, synthesized via a gold-catalyzed oxidative cyclization, are versatile substrates for creating functionalized azetidines. nih.gov The synthesis of α-keto-β-lactams has been achieved through a cyclization procedure followed by hydrolysis and oxidation. scispace.com

The nitrogen atom of the azetidine ring can also be functionalized. For example, azetidines without N-functionalization can be rapidly derivatized through methods like reductive amination and N-alkylation. nih.gov

Formation of Fused and Spirocyclic Azetidinone Systems

Fused and spirocyclic azetidinone systems are of significant interest due to their unique three-dimensional structures and potential biological activities. Spirocyclic azetidines, in particular, are attractive for medicinal chemistry as they can improve pharmacokinetic properties. enamine.net

Spiro-β-lactams can be synthesized via the [2+2] cycloaddition of cyclic ketenes with imines. nih.gov The Staudinger reaction remains a common method for the synthesis of spiro-β-lactams. nih.gov An enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved through intramolecular C-C bond formation, activated by a novel chiral phase-transfer catalyst. acs.org This method allows for the construction of spiro-3,2'-azetidine oxindoles, which combine two important pharmacophores. acs.org

Fused azetidinone systems can be constructed through various cyclization strategies. For instance, fused azetidinones with a nitrogen atom shared between two rings can be formed by the insertion of a carbene into a C-H bond. mdpi.comnih.gov Photoinduced iridium-catalyzed [2+2]-cycloaddition of alkenes to imines is another method for preparing fused azetidines. mdpi.comnih.gov Organocatalytic protocols, such as those using chiral N-heterocyclic carbenes or chiral phosphoric acids, have also been developed for the synthesis of enantiopure fused azetidines. mdpi.comnih.gov

Theoretical Chemistry and Computational Studies of Azetidinol Analogues

Quantum Chemical Characterization

Quantum chemical methods are utilized to investigate the electronic structure and properties of azetidinol analogues, providing a fundamental understanding of their behavior. plos.org These calculations can reveal details about the distribution of electrons, energy levels, and reactivity patterns.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Analysis of the electronic structure of this compound analogues often involves examining the frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ekb.egmdpi.com The energies and spatial distributions of the HOMO and LUMO are crucial in predicting a molecule's reactivity and its ability to donate or accept electrons. The energy gap between the HOMO and LUMO can also provide insights into the molecule's stability and electronic transitions. Studies on related heterocyclic compounds, such as benzimidazole (B57391) derivatives and 2-azetidinone, have utilized HOMO-LUMO analysis to understand their electronic properties and reactivity. ekb.eg

Molecular Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. uni-muenchen.deelsevier.com By calculating the electrostatic potential at various points around the molecule, a 3D map is generated, illustrating regions of positive and negative electrostatic potential. uni-muenchen.de These maps are valuable for predicting how a molecule will interact with charged species and for identifying potential sites for electrophilic and nucleophilic attack. uni-muenchen.de MEP analysis has been applied to various molecular systems to understand their reactivity and intermolecular interactions. uni-muenchen.deelsevier.comdntb.gov.ua

Investigation of Non-Linear Optical Properties

The investigation of non-linear optical (NLO) properties of organic molecules, including this compound analogues, is an area of theoretical study. analis.com.myjhuapl.edunih.gov NLO properties relate to a material's response to intense laser light, where the output light's frequency, amplitude, or polarization can be altered. analis.com.myjhuapl.edu Computational methods, such as Density Functional Theory (DFT), are often employed to calculate parameters like hyperpolarizability, which are indicative of a molecule's NLO potential. analis.com.mynih.gov The presence of electron-donating and withdrawing groups and the delocalization of pi electrons within a molecule can significantly influence its NLO properties. analis.com.mynih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are widely used to study the behavior of this compound analogues, particularly in the context of their interactions with biological targets and their conformational preferences. uni.lurjptonline.orgukaazpublications.comajrbps.comresearchgate.netresearchgate.netijper.orgworldscientific.comdergipark.org.tracs.orgdntb.gov.uaacs.orgdntb.gov.uanih.govnih.govuomustansiriyah.edu.iqdergipark.org.trdntb.gov.uaresearchgate.net

Ligand-Target Interactions via Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand), such as an this compound analogue, to a larger molecule (receptor), typically a protein. rjptonline.orgukaazpublications.comajrbps.comresearchgate.netijper.orgworldscientific.comdergipark.org.trnih.govnih.govuomustansiriyah.edu.iqdergipark.org.trdntb.gov.uaresearchgate.net This method simulates the interaction between the ligand and the active site of the receptor, providing information about the potential binding poses and the strength of the interactions (docking score). rjptonline.orgukaazpublications.comajrbps.comijper.orgdergipark.org.tr Molecular docking studies have been applied to azetidinone derivatives to investigate their interactions with various biological targets, including enzymes like COX, transpeptidase, and EGFR, as well as tubulin. ukaazpublications.comajrbps.comresearchgate.netijper.orgworldscientific.comnih.govnih.govdergipark.org.tr These studies help in identifying potential lead compounds and understanding the molecular basis of their activity. ukaazpublications.comijper.orgnih.govdergipark.org.tr

Interactive Table 1: Examples of Molecular Docking Studies on Azetidinone Derivatives

| Compound Type | Target Protein | PDB ID (if available) | Docking Software/Method | Key Findings | Source |

| Azetidine-2-one derivative | Enoyl-acyl carrier protein | 5NI9 | AutoDock | Showed hydrogen bonding interactions. rjptonline.org | rjptonline.org |

| Benzoxazole fused azetidinone derivatives | PPARG | 1FM9 | Maestro (Schrödinger) | Docking scores in the range of -5.180 to -8.485 kcal/mol. ukaazpublications.com | ukaazpublications.com |

| Azetidinone derivatives | COX enzyme | 3LN1 | Schrodinger | Binding affinities determined, correlation with anti-inflammatory activity. ajrbps.com | ajrbps.com |

| 2-azetidinone-based Combretastatin A-4 analogues | Tubulin | 4O2B | Not specified | High binding affinity to the colchicine (B1669291) site. researchgate.net | researchgate.net |

| Furan-azetidinone hybrids | Enoyl reductase (E. coli) | Not specified | GLIDE | Potential inhibitors with good glide scores and binding interactions. ijper.org | ijper.org |

| Benzothiazole-coupled azetidinone derivatives | β-lactamase | Not specified | Not specified | Assessed binding and stability of the complex. worldscientific.com | worldscientific.com |

| Azetidin-2-one (B1220530) derivatives | EGFR tyrosine kinase domain | Not specified | Not specified | Satisfactory binding contact with the erlotinib (B232) binding site. dergipark.org.tr | dergipark.org.tr |

| 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones | Transpeptidase | Not specified | Not specified | Good affinity for transpeptidase, correlation with antibacterial activity. nih.gov | nih.gov |

| Azetidin-2-ones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole | PTB (transpeptidase enzyme) | Not specified | Not specified | Confirmed inhibition of cell wall synthesis. nih.gov | nih.gov |

Conformational Analysis through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. researchgate.networldscientific.comdergipark.org.trdntb.gov.uaresearchgate.net These simulations provide insights into the conformational flexibility of molecules like this compound analogues and the stability of their complexes with target proteins. researchgate.networldscientific.comresearchgate.net MD simulations can reveal how the molecule's structure changes in a dynamic environment, such as in solution or when bound to a protein. researchgate.netnih.gov Studies utilizing MD simulations have been conducted on azetidinone derivatives to assess the stability of their complexes with enzymes like EGFR and β-lactamase, showing minimal fluctuations and confirming stable binding poses. researchgate.networldscientific.comresearchgate.net Conformational analysis through MD simulations helps to understand the dynamic behavior of these molecules and validate findings from static docking studies. researchgate.netnih.gov

Interactive Table 2: Examples of Molecular Dynamics Simulation Studies on Azetidinone Derivatives

| Compound Type | Target Protein | Simulation Duration | Key Findings | Source |

| Benzothiazolyl-coupled azetidinone moieties | EGFR | 150 ns | Corroborated stability of the complex, portraying minimal fluctuations. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Benzothiazole-coupled azetidinone derivatives | β-lactamase | Not specified | Displayed stability of the complex. worldscientific.com | worldscientific.com |

| Azetidin-2-one derivatives | EGFR tyrosine kinase domain | 50 ns | RMSD plot showed stability of receptor-ligand complex. researchgate.net | researchgate.net |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) methodologies are crucial in medicinal chemistry for understanding how variations in chemical structure influence biological activity. QSAR specifically aims to build computational or mathematical models that establish a statistically significant correlation between chemical structure, represented by molecular descriptors, and biological activity. mdpi.comtaylorandfrancis.com This allows for the prediction of the activity of new, untested compounds and provides insights into the structural features essential for desired biological effects. mdpi.comtaylorandfrancis.com The application of QSAR involves characterizing the physicochemical or structural properties of ligand molecules using molecular descriptors. taylorandfrancis.comnih.gov These descriptors can include parameters accounting for topology, electronic properties, hydrophobicity, and steric effects. taylorandfrancis.com

Azetidine (B1206935) derivatives, including azetidinols, have been the subject of SAR and QSAR studies due to their presence in various biologically active compounds, such as antibiotics and potential therapeutic agents for conditions like malaria and neurological disorders. researchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net These studies aim to optimize the activity and properties of azetidine-based compounds through systematic structural modifications and the subsequent analysis of their biological effects. researchgate.netnih.gov

Computational Models for Activity Prediction

Computational models play a vital role in predicting the biological activity of this compound analogues and other azetidine derivatives. QSAR models, built using various chemometric techniques, relate the structural features of compounds to their observed activities. mdpi.comtaylorandfrancis.com Common methods for constructing these models include multiple linear regression (MLR) and multiple non-linear regression (MNLR). nih.govchemmethod.com Artificial Neural Networks (ANN) have also been employed and can offer improved predictive capabilities compared to linear models. chemmethod.com

The process typically involves optimizing the structures of the compounds using computational methods, such as density functional theory (DFT), to generate molecular descriptors. researchgate.netresearchgate.net These descriptors quantify various aspects of the molecular structure and properties. taylorandfrancis.comresearchgate.net Predictive models are then constructed using these descriptors and the corresponding biological activity data. researchgate.net The performance and validity of these models are evaluated using statistical parameters, including the coefficient of determination (R²), cross-validated R² (Q²), and external validated R² (R²pred). researchgate.netnih.govchemmethod.com

For instance, QSAR studies on azetidine-2-carbonitriles with antimalarial activities have utilized DFT to generate molecular descriptors and constructed predictive models using the genetic function algorithm. researchgate.netnih.gov A model with good statistical parameters (R² = 0.9465, Q²cv = 0.8981, R²pred = 0.6915) was selected as the best predictive model in one such study. researchgate.netnih.gov Another study focusing on glycine (B1666218) transporter type 1 (GlyT1) inhibitors, including azetidine derivatives, developed MLR and MNLR QSAR models with external validation correlation coefficients of R²ext = 0.867 and R²ext = 0.946, respectively. nih.gov

Data tables are often used to present the observed and predicted activities based on these computational models. For example, tables showing the pIC₅₀ values (a measure of inhibitory activity) for a series of compounds, both experimental and predicted by MLR and MNLR models, are common in QSAR studies. nih.gov

Identification of Structural Determinants for Biological Activity

SAR and QSAR methodologies are instrumental in identifying the specific structural features of this compound analogues and related azetidine derivatives that are crucial for their biological activity. By analyzing the correlation between molecular descriptors and activity, researchers can pinpoint the structural determinants that enhance or diminish potency. chemmethod.comdntb.gov.ua

In QSAR studies, the molecular descriptors that contribute significantly to the predictive models are analyzed to understand their relationship with biological activity. taylorandfrancis.comresearchgate.netresearchgate.net For example, in the antimalarial QSAR study on azetidine-2-carbonitriles, the descriptor SpMax2_Bhp (related to the polarizability of the molecule) was identified as the most influential descriptor, indicating that increasing the polarizability through the substitution of groups with electron-deactivating properties at different positions could enhance antimalarial activity. researchgate.netnih.gov

Studies on azetidine derivatives as inhibitors of glycine transporters have also provided insights into structural requirements. The position of a carboxylic acid group on the polar moiety of GAT1 antagonists has been shown to play a crucial role in inhibitory potency. frontiersin.org Additionally, the substitution of a piperidine (B6355638) ring with an azetidine ring in certain GABA blockers resulted in moderate activity against GAT1 and GAT3. frontiersin.org The incorporation of specific N-alkylated lipophilic side chains, such as 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moieties, into azetidine-2-ylacetic acid derivatives led to high activity against GAT1. frontiersin.org

Furthermore, SAR studies on azetidinone derivatives have indicated that the presence of specific substituents, such as bromine at the para position of an aromatic ring, can be responsible for improved antimicrobial potency. researchgate.net The presence of electron-releasing groups on a benzylidene moiety has also been linked to activity in certain azetidinone compounds. researchgate.net

Azetidinol and Azetidinone Derivatives As Versatile Synthetic Intermediates

The β-Lactam Synthon Method in Organic Synthesis

The β-lactam synthon method, a term introduced by Ojima, designates the use of 2-azetidinones as valuable intermediates in organic synthesis. nih.govnih.gov This approach leverages the inherent strain and functionalization of the four-membered β-lactam ring to enable stereocontrolled synthesis of a wide array of organic molecules, particularly heterocycles of biological significance. nih.govnih.gov The high chirality content of appropriately substituted β-lactams can be effectively transferred into the final products, allowing for stereoselective transformations. nih.govresearchgate.net The cyclic 2-azetidinone skeleton serves as a template upon which complex structures can be built. nih.gov

Key to the β-lactam synthon method is the ability to selectively break the bonds within the strained four-membered ring, leading to diverse acyclic and cyclic products. illinois.edu The method has proven highly efficient for the synthesis of non-protein amino acids, oligopeptides, peptidomimetics, and nitrogen-heterocycles, as well as various biologically active natural and unnatural products. nih.gov

Common methods for synthesizing the β-lactam core include the Staudinger reaction (ketene-imine cycloaddition) and the enolate-imine condensation. nih.govillinois.edujgtps.comijarmps.org The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is considered one of the most fundamental and versatile methods for constructing diverse 2-azetidinone derivatives. illinois.edujgtps.comijarmps.orgresearchgate.net This reaction can be carried out thermally or photochemically. jgtps.comijarmps.org The enolate-imine condensation, involving the reaction of an imine with an enolate generated from an α-bromoester, also provides access to β-lactams. illinois.edu Recent advances have focused on developing mild and efficient routes, including methods using catalytic systems and microwave irradiation. ijarmps.orgorganic-chemistry.org

Ring-Opening Reactions for the Construction of Diverse Molecular Scaffolds

The ring strain of the β-lactam skeleton makes it susceptible to ring-opening reactions, a property extensively exploited in organic synthesis. nih.govresearchgate.net Nucleophilic attack on the carbonyl carbon (C2) is a common pathway, leading to the cleavage of the N1-C2 bond. researchgate.netnih.gov However, cleavage of other bonds within the ring is also possible depending on the substituents and reaction conditions. researchgate.net This versatility allows β-lactam ring-opening to serve as a key step in the synthesis of various acyclic and cyclic structures.

Synthesis of β-Amino Acids and β-Amino Alcohols

β-Lactams are established precursors for the synthesis of β-amino acids and β-amino alcohols. researchgate.netmdpi.com Nucleophilic attack, often under acidic or basic conditions, opens the lactam ring, yielding compounds containing an amine group and a carboxylic acid or alcohol functional group separated by two carbon atoms. researchgate.net For instance, hydrolysis of the N1-C2 bond in a 2-azetidinone yields a β-amino acid. researchgate.net Reduction of the carbonyl group in a β-lactam can lead to β-amino alcohols or azetidines. researchgate.netacs.org

Detailed research findings demonstrate the stereoselective synthesis of β-amino acids and β-amino alcohols from chiral β-lactam precursors. The chirality present in the β-lactam ring can be transferred to the acyclic product during the ring-opening process. researchgate.net For example, the ring opening of chiral β-lactams has been used in the stereocontrolled synthesis of functionalized cispentacins and their acyclic counterparts. beilstein-journals.org

Access to Other Heterocyclic Systems (e.g., Pyrroles, Pyrrolidines, Indolizidines)

Beyond β-amino compounds, the ring-opening and subsequent transformations of azetidinone derivatives provide access to a variety of other heterocyclic systems. The inherent reactivity and functional handles on the β-lactam ring allow for rearrangements and cyclization reactions leading to diverse ring sizes and architectures. researchgate.net

Examples include the synthesis of five-membered heterocycles such as pyrroles and pyrrolidines. nih.govresearchgate.netresearchgate.netrsc.org Ring expansion reactions of azetidinone derivatives can also lead to larger heterocyclic systems like piperidines. researchgate.netnih.gov Indolizidines, a class of naturally occurring compounds with significant biological properties, can also be synthesized using strategies involving azetidinone opening. nih.govbeilstein-journals.org

Research has shown that the type of five-membered ring formed often depends on the substituents present on the starting β-lactam and the specific reaction conditions employed. researchgate.net These rearrangement reactions are frequently stereoselective, with the newly formed heterocyclic ring retaining the stereochemistry of the original β-lactam. researchgate.net

Construction of Carbocyclic and Aminocyclitol Frameworks

While azetidinone chemistry is primarily associated with nitrogen-containing compounds, strategies involving ring opening and subsequent reactions have also been applied to the construction of carbocyclic frameworks and aminocyclitols. Aminocyclitols, characterized by a cyclic structure containing both amine and hydroxyl groups, are components of important natural products like aminoglycoside antibiotics. google.com

Although less direct than the synthesis of β-amino compounds or nitrogen heterocycles, the strained β-lactam ring can be manipulated to introduce functionality and stereochemistry that facilitates the formation of carbocyclic or aminocyclitol scaffolds through a series of transformations following ring opening. Research has explored the synthesis of aminocyclitols starting from readily available 2-azetidinones. acs.org The manipulation of strained rings, including azetidines (which can be derived from β-lactams), is a powerful strategy for accessing valuable chemical frameworks like aminocyclitols. nih.gov

Application in the Synthesis of Complex Organic Molecules

Azetidinone derivatives serve as crucial building blocks in the total synthesis of a wide range of complex organic molecules, including natural products and pharmaceuticals. Their ability to act as chiral synthons and undergo diverse transformations makes them invaluable in constructing complex molecular architectures with defined stereochemistry. nih.govillinois.edu

The β-lactam synthon method has been successfully applied in the synthesis of complex molecules such as paclitaxel, docetaxel, taxoids, cryptophycins, and lankacidins. nih.govresearchgate.net These examples highlight the power of using the β-lactam core to introduce complexity and control stereochemistry during the synthesis of challenging targets.

Furthermore, azetidinone derivatives are key intermediates in the preparation of β-lactam antibiotics, a class of drugs essential for treating bacterial infections. nih.govjgtps.comijarmps.orgontosight.ai The synthesis of advanced intermediates for carbapenems, a class of β-lactam antibiotics, often involves stereoselective routes utilizing azetidinone precursors. nih.gov The trans configuration of substituents on the azetidinone ring is frequently observed in key intermediates for the synthesis of certain pharmaceuticals. google.com

The ongoing research into novel synthetic methods for azetidinones and their subsequent transformations continues to expand their utility in the synthesis of increasingly complex and biologically relevant molecules.

Q & A

Q. How should researchers design a systematic literature review to identify gaps in Azetidinol synthesis methodologies?

- Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to define search parameters. For example:

- Population : this compound derivatives or analogs.

- Intervention : Photochemical reactions, cyclization pathways.

- Comparison : Alternative synthesis routes (e.g., Norrish-Yang vs. observed cyclopentyl amine formation).

- Outcome : Yield, regioselectivity, mechanistic insights.

Employ databases like SciFinder and PubMed, filtering for peer-reviewed articles (avoiding unreliable sources like benchchem). Tabulate key findings (e.g., reaction conditions, yields) to highlight discrepancies or unexplored pathways .

Q. Example Table :

| Reaction Type | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Norrish-Yang | UV, RT | This compound III | 30 | |

| Photochemical | UV, -10°C | Cyclopentyl II | 85 |

Q. What experimental design principles are critical for validating this compound synthesis reproducibility?

- Methodological Answer :

- Control Variables : Temperature, irradiation wavelength, and solvent polarity (e.g., acetonitrile vs. THF).

- Validation : Replicate experiments ≥3 times; report mean yields with standard deviations.

- Instrumentation : Use HPLC or NMR to confirm product identity and purity. Reference established protocols for reproducibility checks (e.g., cyclopentyl amine characterization in ).

- Statistical Rigor : Follow guidelines from : avoid "significant" without p-values; justify decimal precision in yields .

Q. How can hypotheses about this compound’s reactivity be formulated using mechanistic frameworks?

- Methodological Answer :

- Hypothesis Template : "Under [condition X], this compound derivatives will undergo [reaction Y] due to [electronic/stereochemical factor Z]."

- Testing : Compare computational (DFT) predictions with experimental outcomes. For example, cis-cyclopentyl amine formation () suggests stereochemical control via transition-state stabilization. Use kinetic isotope effects or Hammett plots to validate .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound reaction outcomes, such as unexpected cyclopentyl amine formation?

- Methodological Answer : Apply dialectical analysis ( ) to identify the "principal contradiction" driving product selectivity. For example:

- Contradiction : Expected Norrish-Yang this compound vs. observed cyclopentyl amine.

- Principal Aspect : Steric effects in acylated frameworks ().

- Resolution : Conduct substituent-controlled experiments (e.g., varying R-groups on the amine) to isolate steric vs. electronic influences. Use time-resolved spectroscopy to track intermediate formation .

Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

Q. Example Table :

| Derivative | logP | Dipole Moment (D) | IC50 (µM) |

|---|---|---|---|

| A | 1.2 | 3.5 | 0.8 |

| B | 2.1 | 4.0 | 1.5 |

Q. How can researchers ensure methodological transparency in reporting this compound’s photochemical reaction protocols?

- Methodological Answer :

- Detailed Appendices : Include raw spectral data, chromatograms, and instrument calibration logs ().

- Reproducibility Checklist : Specify light source intensity (mW/cm²), reaction vessel geometry, and stirring rate. Reference IUPAC guidelines for photochemical experiments .

Q. What strategies validate the mechanistic role of intermediates in this compound synthesis?

- Methodological Answer :

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to confirm/negate radical pathways.

- Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen migration in cyclization steps. Compare with DFT-calculated transition states .

Guidelines for Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.